molecular formula C14H21NO B7469005 2-(3-Methyl piperidino)-1-phenylethanol

2-(3-Methyl piperidino)-1-phenylethanol

Cat. No. B7469005
M. Wt: 219.32 g/mol
InChI Key: SLZSDRMJALYSCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Methyl piperidino)-1-phenylethanol, also known as MPAPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MPAPE is a chiral compound that has both stimulant and sedative properties, making it an interesting candidate for research in the fields of pharmacology, neuroscience, and biochemistry.

Mechanism of Action

The mechanism of action of 2-(3-Methyl piperidino)-1-phenylethanol is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, increasing the levels of dopamine in the brain. It may also act as a norepinephrine reuptake inhibitor, increasing the levels of norepinephrine in the brain.
Biochemical and Physiological Effects:
2-(3-Methyl piperidino)-1-phenylethanol has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, increased heart rate, and increased blood pressure. It has also been shown to increase the release of dopamine and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-Methyl piperidino)-1-phenylethanol in lab experiments is its ability to selectively target dopamine and norepinephrine transporters, making it a useful tool for studying the role of these neurotransmitters in the brain. However, one limitation of using 2-(3-Methyl piperidino)-1-phenylethanol is its potential for abuse, which may limit its use in certain research settings.

Future Directions

There are several future directions for research involving 2-(3-Methyl piperidino)-1-phenylethanol. One area of interest is the development of 2-(3-Methyl piperidino)-1-phenylethanol derivatives with improved selectivity and potency. Another area of interest is the use of 2-(3-Methyl piperidino)-1-phenylethanol in combination with other drugs to treat neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-(3-Methyl piperidino)-1-phenylethanol and its potential applications in the field of neuroscience.

Synthesis Methods

The synthesis of 2-(3-Methyl piperidino)-1-phenylethanol involves the reaction between 3-methylpiperidine and benzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields two enantiomers, (R)-2-(3-Methyl piperidino)-1-phenylethanol and (S)-2-(3-Methyl piperidino)-1-phenylethanol, which can be separated using chiral chromatography.

Scientific Research Applications

2-(3-Methyl piperidino)-1-phenylethanol has been studied extensively for its potential applications in the field of pharmacology. It has been shown to have both stimulant and sedative effects, making it a potential candidate for the treatment of various neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-6-5-9-15(10-12)11-14(16)13-7-3-2-4-8-13/h2-4,7-8,12,14,16H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZSDRMJALYSCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methyl piperidino)-1-phenylethanol

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